molecular formula C20H18N4O3S B2864520 4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172001-94-3

4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2864520
CAS No.: 1172001-94-3
M. Wt: 394.45
InChI Key: DLUDXKLWWMCQSC-UHFFFAOYSA-N
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Description

This chemical, 4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, is a recognized and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [1] . TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as a 'chemical nocisensor' due to its activation by a wide array of irritating substances and endogenous inflammatory mediators. As a research tool, this compound is invaluable for investigating the pathophysiological role of TRPA1 in various biological processes. Its primary research applications include the study of neurogenic inflammation, pain pathways, and airway hypersensitivity models [2] . By selectively blocking TRPA1, researchers can elucidate its contribution to conditions such as chemotherapy-induced neuropathy, [3] asthma, and chronic cough. The compound's well-defined mechanism of action, which involves direct antagonism to prevent channel activation by agonists such as allyl isothiocyanate (AITC), makes it a critical pharmacological probe for dissecting TRPA1-mediated signaling in in vitro and in vivo experimental settings.

Properties

IUPAC Name

4-methoxy-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-10-18(22-19(25)13-4-6-14(26-2)7-5-13)24(23-12)20-21-16-9-8-15(27-3)11-17(16)28-20/h4-11H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUDXKLWWMCQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the compound has shown inhibitory activity against cox-1, which suggests that it may interact with its targets to inhibit certain enzymes, leading to its observed effects.

Biochemical Pathways

Given its inhibitory activity against cox-1, it can be inferred that it may affect the biochemical pathways involving this enzyme, potentially leading to downstream effects such as the modulation of inflammatory responses.

Result of Action

Compounds with similar structures have shown to inhibit cox-1, suggesting that this compound may also have anti-inflammatory properties.

Chemical Reactions Analysis

Chemical Reactions of 4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

This compound is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its chemical reactions, focusing on synthesis pathways, reactivity, and relevant research findings.

Reactivity and Functional Group Transformations

The compound exhibits several reactive functional groups that can participate in various chemical reactions:

  • Amide Bond Formation : The amide bond in the structure is susceptible to hydrolysis under acidic or basic conditions, which could lead to the regeneration of the corresponding carboxylic acid and amine.

  • Nucleophilic Substitution : The methoxy groups present in the structure can undergo nucleophilic substitution reactions, particularly under basic conditions or in the presence of strong nucleophiles.

  • Electrophilic Aromatic Substitution : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization at different positions on the benzene rings.

Biological Activity and Research Findings

Recent studies have focused on evaluating the biological activity of compounds related to this compound:

  • Antimicrobial Activity : Research indicates that similar benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazoles have shown effectiveness against various bacterial strains, suggesting that modifications to the structure could enhance these properties .

  • Anticancer Potential : Some studies have reported that benzothiazole-based compounds possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. These findings highlight the potential therapeutic applications of this class of compounds .

Data Tables and Comparative Analysis

The following table summarizes key research findings related to similar compounds and their biological activities:

Compound NameStructure FeaturesMIC (μg/mL)Activity Type
Compound ABenzothiazole250Antimicrobial
Compound BPyrazole derivative100Anticancer
Compound CThiazole-based50Antimicrobial

Comparison with Similar Compounds

Key Observations :

  • Pyrazole vs.
  • Methoxy Positioning : The 6-methoxy group on benzo[d]thiazol is conserved across analogs, suggesting its role in enhancing lipophilicity and target binding .

Pharmacological Activity Comparison

Antimicrobial Activity

  • Triazole Derivatives (10a-j) : Compounds 10a, 10b, 10c, 10i showed moderate activity against E. coli, attributed to the nitrobenzamide and triazole groups enhancing membrane penetration .

Enzyme Inhibition Potential

  • Pyrimidinone Analogs (e.g., Compound 22): N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-isopropylbenzamide demonstrated selective inhibition of Ca²⁺/calmodulin-stimulated adenylyl cyclase (AC1), with HPLC purity >97% .
  • Target Compound: Replacing pyrimidinone with benzo[d]thiazol could shift selectivity toward kinases or proteases, leveraging the thiazol ring’s affinity for metal ions in active sites .

Key Differences :

  • The target compound’s synthesis likely involves amide bond formation, similar to pyrimidinone derivatives , whereas triazole analogs use copper-catalyzed click chemistry for regioselectivity .
  • Malonate esters require chiral catalysts for enantiomeric excess (e.g., 80% ee for 5ir), contrasting with the target compound’s non-chiral synthesis .

Physicochemical Properties

  • Melting Points : Benzo[d]thiazol-containing compounds generally exhibit moderate melting points (e.g., 78–80°C for 5ir vs. 74–76°C for diethyl malonates ), suggesting the target compound may have similar thermal stability.
  • Solubility: Methoxy groups in 10a-j and the target compound likely improve aqueous solubility compared to non-polar analogs like 5hc (125–127°C mp) .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole and benzothiazole rings. For example:

  • Step 1: Condensation of hydrazine derivatives with α,β-unsaturated ketones to form the pyrazole core, followed by coupling with a 6-methoxybenzothiazole moiety under basic conditions .
  • Step 2: Amide bond formation between the pyrazole-benzothiazole intermediate and 4-methoxybenzoyl chloride in dry tetrahydrofuran (THF) with a coupling agent like DCC (dicyclohexylcarbodiimide) .
    Key conditions: Use of anhydrous solvents, controlled temperature (0–5°C for coupling reactions), and catalysts like triethylamine to enhance reactivity. Yield optimization requires purification via column chromatography and recrystallization from methanol .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what characteristic signals should be observed?

  • 1H/13C NMR:
    • Pyrazole protons appear as singlets at δ 6.2–6.8 ppm.
    • Methoxy groups show sharp singlets at δ 3.8–4.0 ppm.
    • Benzothiazole aromatic protons resonate at δ 7.5–8.2 ppm .
  • IR Spectroscopy:
    • Amide C=O stretch at ~1650–1680 cm⁻¹.
    • Benzothiazole C=N stretch at ~1600 cm⁻¹ .
  • Mass Spectrometry:
    • Molecular ion peak [M+H]+ corresponding to the molecular weight (e.g., ~435 g/mol) .

Q. What preliminary biological assays are recommended to screen this compound for therapeutic potential?

  • Enzyme inhibition assays: Test against kinases or metabolic enzymes (e.g., PFOR enzyme) using spectrophotometric methods to monitor NADH oxidation .
  • Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC50 values calculated using dose-response curves .
  • Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria to measure inhibition zones .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?

  • Pharmacokinetic profiling: Assess bioavailability via HPLC analysis of plasma samples after oral administration in rodent models to identify absorption limitations .
  • Metabolite identification: Use LC-MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
  • Dose optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC50 values with achievable plasma concentrations .

Q. What strategies enhance selectivity for enzymatic targets while minimizing off-target effects?

  • Structure-activity relationship (SAR) studies: Modify substituents on the benzothiazole ring (e.g., replacing methoxy with halogens) to alter steric and electronic interactions with target proteins .
  • Molecular docking simulations: Use software like AutoDock Vina to predict binding modes and identify key residues (e.g., hydrogen bonds with Thr123 or hydrophobic interactions with Phe256) .
  • Selectivity profiling: Screen against panels of related enzymes (e.g., kinase isoforms) using competitive binding assays .

Q. What computational approaches predict binding affinity and interaction mechanisms with target proteins?

  • Molecular dynamics (MD) simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., π-π stacking with His189) .
  • Free energy calculations: Use MM-GBSA to estimate binding free energy, correlating with experimental IC50 values .
  • Pharmacophore modeling: Map essential features (e.g., hydrogen bond acceptors near the benzamide moiety) to guide scaffold optimization .

Q. How do substituent variations on the benzothiazole and pyrazole rings affect pharmacokinetic properties?

  • LogP analysis: Replace methoxy groups with polar substituents (e.g., -OH) to improve solubility, measured via shake-flask method .
  • Metabolic stability: Incubate with liver microsomes to assess CYP450-mediated degradation; fluorinated analogs often show enhanced stability .
  • Plasma protein binding: Use equilibrium dialysis to quantify unbound fraction; bulky tert-butyl groups reduce binding to albumin .

Methodological Notes

  • Data validation: Always cross-reference NMR assignments with 2D experiments (e.g., HSQC, HMBC) to confirm connectivity .
  • Reaction troubleshooting: If coupling reactions fail, switch to HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as a more efficient activator .
  • Biological assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across three independent experiments .

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